molecular formula C19H18N2OS B2476731 2-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzamide CAS No. 1396856-91-9

2-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzamide

Cat. No.: B2476731
CAS No.: 1396856-91-9
M. Wt: 322.43
InChI Key: HYWZIZPYDGSGCQ-UHFFFAOYSA-N
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Description

2-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzamide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzamide typically involves the formation of the thiazole ring followed by the attachment of the benzamide group. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the reaction.

Industrial Production Methods

Industrial production of thiazole derivatives, including this compound, often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug that also contains a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

2-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities compared to other thiazole derivatives. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications .

Properties

IUPAC Name

2-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-13-8-6-7-11-16(13)18(22)20-12-17-14(2)21-19(23-17)15-9-4-3-5-10-15/h3-11H,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWZIZPYDGSGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=C(N=C(S2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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